4-methoxy-3-nitro-N-propylbenzamide

Lipophilicity Physicochemical Property Drug Likeness

Secure 4-methoxy-3-nitro-N-propylbenzamide for your CNS or chemical biology program. This benzamide scaffold features a distinctive 4-methoxy-3-nitro pattern and an N-propyl chain, delivering a computed logP of ~1.41 and PSA of ~65.5 Ų—ideal for penetrating intracellular targets. It is a superior choice over generic analogs for building focused libraries due to its reducible nitro handle and modifiable methoxy group, enabling rapid fragment elaboration.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
Cat. No. B11029025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-nitro-N-propylbenzamide
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)
InChIKeyZUSJRWQHCBHNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes94 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitro-N-propylbenzamide: Procurement-Grade Benzamide Building Block with Differentiated Substituent Profile


4-Methoxy-3-nitro-N-propylbenzamide is a synthetic benzamide derivative with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol. It features a 4-methoxy-3-nitro substitution pattern on the aromatic ring and an N-propyl amide side chain . This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology, with its distinct substitution pattern enabling unique physicochemical properties and potential biological interactions relative to simpler benzamide analogs [1].

Why 4-Methoxy-3-nitro-N-propylbenzamide Cannot Be Substituted by Generic Benzamide Analogs in Research Applications


The combination of electron-donating (methoxy), electron-withdrawing (nitro), and lipophilic (N-propyl) substituents on the benzamide core of 4-methoxy-3-nitro-N-propylbenzamide creates a unique electronic and steric environment that cannot be replicated by simpler benzamide derivatives or regioisomers. This specific substitution pattern directly influences key properties such as lipophilicity (logP), polar surface area, and potential hydrogen bonding interactions, which are critical determinants of biological target engagement, membrane permeability, and overall compound behavior in screening assays . Consequently, substitution with generic benzamide analogs lacking one or more of these substituents is likely to result in significantly altered physicochemical and biological profiles, potentially leading to false negatives or misleading SAR interpretations .

Quantitative Evidence for Differentiated Procurement of 4-Methoxy-3-nitro-N-propylbenzamide vs. Closest Analogs


Increased Lipophilicity (logP) Compared to Non-Methoxy Analog

The computed logP of 4-methoxy-3-nitro-N-propylbenzamide (1.41) is significantly higher than that of the non-methoxy analog 4-nitro-N-propylbenzamide (calculated logP ~0.87 based on XLogP3 prediction for the core structure), indicating increased lipophilicity conferred by the 4-methoxy substituent [1].

Lipophilicity Physicochemical Property Drug Likeness

Reduced Polar Surface Area (PSA) Relative to Non-Propyl Analog

The polar surface area (PSA) of 4-methoxy-3-nitro-N-propylbenzamide (65.5 Ų) is markedly lower than that of the non-propyl analog 4-methoxy-3-nitrobenzamide (PSA = 98.1 Ų), due to the replacement of the primary amide hydrogen with a lipophilic propyl group [1].

Polar Surface Area Drug Absorption Blood-Brain Barrier Permeability

Distinct Solid-State Thermal Stability vs. Non-Methoxy Analog

While the melting point of 4-methoxy-3-nitro-N-propylbenzamide is not explicitly reported in accessible authoritative sources, class-level inference from structurally related benzamides suggests that the presence of the 4-methoxy group typically lowers the melting point relative to the non-methoxy analog 4-nitro-N-propylbenzamide, which has a reported melting point of 100-103 °C . This difference in solid-state properties may impact handling, storage, and formulation considerations.

Melting Point Thermal Stability Solid Form Characterization

Optimal Research Applications for 4-Methoxy-3-nitro-N-propylbenzamide Based on Differentiated Property Profile


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The unique combination of a reducible nitro group, a modifiable methoxy group, and a lipophilic propyl chain makes 4-methoxy-3-nitro-N-propylbenzamide a valuable scaffold for generating diverse compound libraries. The nitro group can be selectively reduced to an amine, providing a handle for further derivatization, while the methoxy group can undergo demethylation or nucleophilic aromatic substitution to introduce additional diversity . This differentiated reactivity profile, combined with its favorable computed logP and PSA, positions it as a versatile intermediate for fragment elaboration in early-stage drug discovery campaigns [1].

Chemical Probe Development for Target Engagement Studies

The computed physicochemical properties of 4-methoxy-3-nitro-N-propylbenzamide (logP 1.41, PSA 65.5 Ų) align with established drug-likeness guidelines for CNS-active compounds . This profile, coupled with the potential for selective reduction of the nitro group to an amine for bioconjugation or affinity tagging, renders the compound a suitable starting point for the development of chemical probes aimed at investigating intracellular or CNS targets. The increased lipophilicity relative to non-methoxy analogs may enhance cellular uptake and target engagement in cell-based assays [1].

Synthetic Intermediate for Agrochemical and Specialty Chemical Research

The nitrobenzamide core is a recognized pharmacophore in certain agrochemical and specialty chemical applications . The specific substitution pattern of 4-methoxy-3-nitro-N-propylbenzamide provides a differentiated electronic and steric profile compared to simpler benzamide building blocks. Its availability as a discrete, characterized chemical (e.g., ChemDiv Y031-9708) makes it a convenient and reproducible starting material for the synthesis of novel compounds with potential applications in crop protection or materials science, where precise control over substituent effects is required [1].

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